2,2-Bis(chloromethyl)-1,3-dioxolane
Overview
Description
2,2-Bis(chloromethyl)-1,3-dioxolane, also known as BCD, is a versatile and multi-functional chemical reagent that has been used in a variety of scientific research applications1. It is a colorless, volatile liquid that is soluble in water and has a pungent odor1.
Synthesis Analysis
BCD has been utilized in the synthesis of polyols and cyclic carbonates1. The reaction of its derivatives with phenols, particularly in the presence of potassium carbonate, leads to the formation of compounds like 4-phenoxymethyl-1,3-dioxolan-2one and 3-phenoxypropan-1,2-diol1.
Molecular Structure Analysis
The molecular weight of 2,2-Bis(chloromethyl)-1,3-dioxolane is 171.02 g/mol1. The InChI Key is FHJYNPLJBTVKBO-UHFFFAOYSA-N1.
Chemical Reactions Analysis
BCD is used in a wide range of applications including organic synthesis, chromatography, and analytical chemistry1. It has been used in cationic copolymerization of 1,3-dioxolane with other cyclic ethers1. A novel Lewis acid-catalyzed reaction involving oxygen heterocycles and bis(diethylamino)chlorophosphine, using 1,3-dioxolane derivatives, has been developed for the direct formation of phosphonomethyl ether functionality1.
Physical And Chemical Properties Analysis
BCD is a colorless, volatile liquid that is soluble in water1. It has a pungent odor1.Scientific Research Applications
Synthesis of Polyols and Cyclic Carbonates
2,2-Bis(chloromethyl)-1,3-dioxolane has been utilized in the synthesis of polyols and cyclic carbonates. The reaction of its derivatives with phenols, particularly in the presence of potassium carbonate, leads to the formation of compounds like 4-phenoxymethyl-1,3-dioxolan-2one and 3-phenoxypropan-1,2-diol. These reactions can be extended to difunctional phenols, resulting in the production of compounds such as 2,2-bis-[4-(2,3-dihydroxypropoxy)phenyl]propane (Rokicki, Pawlicki, & Kuran, 1985).
Anti-Seize Additives in Transmission Oils
A study explored the anti-seize properties of disulfides synthesized from 2,2-dimethyl-4-chloromethyl-1,3-dioxolane derivatives. These compounds, when added to transmission oils, displayed superior extreme pressure efficiency, significantly improving anti-seize properties due to better adsorption on metal surfaces (Novotorzhina et al., 2022).
Cationic Copolymerization
Cationic copolymerization of 1,3-dioxolane with other cyclic ethers, including derivatives of 2,2-bis(chloromethyl)-1,3-dioxolane, has been achieved using catalysts like boron fluoride etherate. This process helps understand the reactivity ratios and basicity of cyclic ethers in polymer synthesis (Okada, Takikawa, Iwatsuki, Yamashita, & Ishii, 1965).
Synthesis of Antiretroviral Agents
A novel Lewis acid-catalyzed reaction involving oxygen heterocycles and bis(diethylamino)chlorophosphine, using 1,3-dioxolane derivatives, has been developed for the direct formation of phosphonomethyl ether functionality. This method has been utilized in the synthesis of antiretroviral drugs like tenofovir, highlighting the significant role of 1,3-dioxolane derivatives in pharmaceutical synthesis (Ocampo, Lee, & Jamison, 2015).
Chiral Diamines Synthesis
2,2-Dimethyl-1,3-dioxolane derivatives have been used in the synthesis of new chiral diamines. These diamines are important for applications in asymmetric synthesis and have implications in the development of various chiral compounds (Shainyan, Nindakova, Ustinov, Chipanina, & Sherstyannikova, 2002).
Photophysical Properties Study
Studies have explored the photophysical properties of 2,2-dimethyl-1,3-dioxolane connected to pyrene moieties. These studies help in understanding the chiroptical properties of these compounds, which are crucial in the field of photochemistry and material science (Amako et al., 2015).
Safety And Hazards
The safety and hazards of 2,2-Bis(chloromethyl)-1,3-dioxolane are not clearly mentioned in the retrieved papers.
Future Directions
The future directions of 2,2-Bis(chloromethyl)-1,3-dioxolane are not clearly mentioned in the retrieved papers.
Please note that this information is based on the available resources and may not be fully comprehensive.
properties
IUPAC Name |
2,2-bis(chloromethyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c6-3-5(4-7)8-1-2-9-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJYNPLJBTVKBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299575 | |
Record name | 2,2-bis(chloromethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20299575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(chloromethyl)-1,3-dioxolane | |
CAS RN |
26271-50-1 | |
Record name | NSC131448 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-bis(chloromethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20299575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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